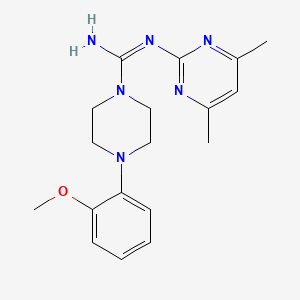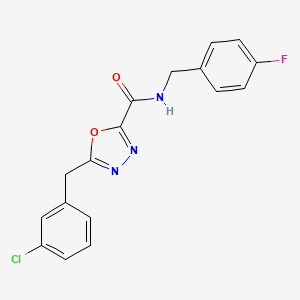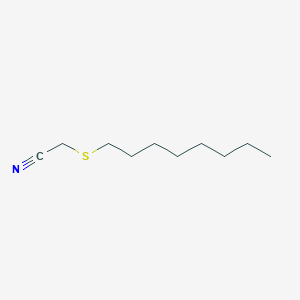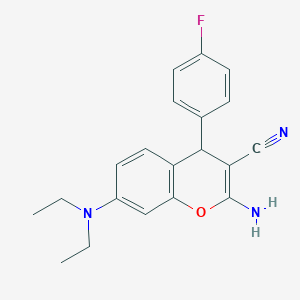
N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide is a complex organic compound that features a combination of benzyl, chromenyl, and benzodioxolyl groups
准备方法
合成路线和反应条件
N-(3,4-二氯苄基)-3-(4-羟基-2-氧代-2H-色烯-3-基)-3-(7-甲氧基-1,3-苯并二氧杂环戊烯-5-基)丙酰胺的合成通常涉及多步有机反应。起始原料可能包括 3,4-二氯苄基氯、4-羟基香豆素和 7-甲氧基-1,3-苯并二氧杂环戊烯。合成过程可能包括以下步骤:
中间体的形成: 使 3,4-二氯苄基氯与合适的亲核试剂反应,形成中间体。
偶联反应: 然后在碱性条件下将中间体与 4-羟基香豆素偶联,形成色烯衍生物。
最终偶联: 然后在合适的条件下将色烯衍生物与 7-甲氧基-1,3-苯并二氧杂环戊烯偶联,形成最终产物。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以最大限度地提高产率和纯度。这可能包括使用催化剂、优化反应温度以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
N-(3,4-二氯苄基)-3-(4-羟基-2-氧代-2H-色烯-3-基)-3-(7-甲氧基-1,3-苯并二氧杂环戊烯-5-基)丙酰胺可以进行各种化学反应,包括:
氧化: 该化合物可能被氧化成相应的醌类或其他氧化衍生物。
还原: 还原反应可能针对分子内的羰基或其他可还原部位。
取代: 苄基和苯并二氧杂环戊烯基可能发生亲电或亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 或三氧化铬 (CrO3)。
还原: 可以使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 可以在适当条件下使用卤素、亲核试剂或亲电试剂等试剂。
主要产物
从这些反应中形成的主要产物将取决于所使用的特定反应条件和试剂。例如,氧化可能产生醌类,而还原可能产生醇类或其他还原衍生物。
科学研究应用
化学
在化学领域,该化合物可以用作合成更复杂分子的构建块。其独特的结构允许进行各种功能化反应,使其成为有机合成中的宝贵中间体。
生物学
在生物学研究中,可以研究该化合物潜在的生物活性,如抗菌、抗癌或抗炎活性。其与生物靶标的相互作用可以为其作用机制和潜在的治疗应用提供见解。
医学
在药物化学领域,可以探索该化合物作为药物开发的先导化合物。可以优化其结构特征以增强其药理特性并减少潜在的副作用。
工业
在工业领域,该化合物由于其独特的化学性质,可能在开发新材料(如聚合物或涂层)中得到应用。
作用机制
N-(3,4-二氯苄基)-3-(4-羟基-2-氧代-2H-色烯-3-基)-3-(7-甲氧基-1,3-苯并二氧杂环戊烯-5-基)丙酰胺的作用机制将取决于其特定的生物或化学活性。通常,该化合物可能与酶、受体或核酸等分子靶标相互作用,导致生物途径的调节。需要进行详细的研究才能阐明所涉及的确切机制和分子靶标。
相似化合物的比较
类似化合物
N-(3,4-二氯苄基)-3-(4-羟基-2-氧代-2H-色烯-3-基)-3-(7-甲氧基-1,3-苯并二氧杂环戊烯-5-基)丙酰胺: 可以与其他具有类似结构基序的化合物进行比较,例如:
独特性
N-(3,4-二氯苄基)-3-(4-羟基-2-氧代-2H-色烯-3-基)-3-(7-甲氧基-1,3-苯并二氧杂环戊烯-5-基)丙酰胺的独特性在于它结合了这些结构基序,这可能赋予其独特的化学和生物学性质。
属性
分子式 |
C27H21Cl2NO7 |
|---|---|
分子量 |
542.4 g/mol |
IUPAC 名称 |
N-[(3,4-dichlorophenyl)methyl]-3-(4-hydroxy-2-oxochromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide |
InChI |
InChI=1S/C27H21Cl2NO7/c1-34-21-9-15(10-22-26(21)36-13-35-22)17(11-23(31)30-12-14-6-7-18(28)19(29)8-14)24-25(32)16-4-2-3-5-20(16)37-27(24)33/h2-10,17,32H,11-13H2,1H3,(H,30,31) |
InChI 键 |
MMJQVXNGXYKEGQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC2=C1OCO2)C(CC(=O)NCC3=CC(=C(C=C3)Cl)Cl)C4=C(C5=CC=CC=C5OC4=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-G][1,2]dithiolo[3,4-C]quinolin-5-YL)-2-phenyl-1-ethanone](/img/structure/B11048937.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048948.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B11048950.png)

![3-(2,3-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048956.png)
![2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B11048957.png)
![3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11048965.png)

methanone](/img/structure/B11048972.png)



![2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B11049008.png)

